2,4-Dibromobenzoyl chloride
Overview
Description
2,4-Dibromobenzoyl chloride is an organic compound with the molecular formula C7H3Br2ClO. It is a derivative of benzoyl chloride, where two bromine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromobenzoyl chloride can be synthesized through several methods. One common method involves the bromination of benzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
In an industrial setting, this compound is produced by the chlorination of 2,4-dibromotoluene followed by oxidation. The process involves the use of chlorine gas and a suitable catalyst to achieve the desired product. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Oxidation: The major product is 2,4-dibromobenzoic acid.
Reduction: The major product is 2,4-dibromobenzyl alcohol.
Scientific Research Applications
2,4-Dibromobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: It is employed in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2,4-Dibromobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions are primarily nucleophilic acyl substitution and electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzoyl chloride
- 2,4-Difluorobenzoyl chloride
- 2,4-Diiodobenzoyl chloride
Uniqueness
2,4-Dibromobenzoyl chloride is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to other halogenated benzoyl chlorides. The bromine atoms increase the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the bromine atoms can participate in halogen bonding, influencing the compound’s behavior in various chemical environments .
Properties
IUPAC Name |
2,4-dibromobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHFYGRQWFUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541177 | |
Record name | 2,4-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59615-16-6 | |
Record name | 2,4-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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